molecular formula C16H32N2Sn B115652 1-Methyl-5-(tributylstannyl)-1H-imidazole CAS No. 147716-03-8

1-Methyl-5-(tributylstannyl)-1H-imidazole

Cat. No. B115652
Key on ui cas rn: 147716-03-8
M. Wt: 371.1 g/mol
InChI Key: OGYWKJKAIAEDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

Butyllithium (3.75 mL, 9.40 mmol) and TMEDA (2.24 mL, 14.85 mmol) were stirred at −20° C. in hexanes (7 mL) in an ethanol/dry ice/water bath for 30 minutes. 1-Methylimidazole (0.5 mL, 6.27 mmol) was added and the mixture stirred at room temperature for 1 h. After cooling to −20° C., Bu3SnCl (1.70 mL, 15.67 mmol) was added dropwise. The reaction stirred for 15 minutes at −20° C. then at room temperature overnight before being quenched with 1:1 EtOAc/water (20 mL). The layers were separated and the aqueous layer extracted with EtOAc (3×). The combined organics were washed with water, dried over Na2SO4, concentrated, and chromatographed (4:96 MeOH/EtOAc) to give 1-methyl-5-tributylstannanyl-1H-imidazole (0.486 g).
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
2.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Bu3SnCl
Quantity
1.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C[N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])C.CN1C=CN=C1.[Sn:20](Cl)([CH2:29][CH2:30][CH2:31][CH3:32])([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH2:23][CH3:24]>>[CH3:12][N:11]1[C:10]([Sn:20]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:21][CH2:22][CH2:23][CH3:24])=[CH:9][N:7]=[CH:13]1

Inputs

Step One
Name
Quantity
3.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.24 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
hexanes
Quantity
7 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN1C=NC=C1
Step Three
Name
Bu3SnCl
Quantity
1.7 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −20° C.
STIRRING
Type
STIRRING
Details
The reaction stirred for 15 minutes at −20° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
at room temperature overnight before being quenched with 1:1 EtOAc/water (20 mL)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (4:96 MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=NC=C1[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.486 g
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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